4-Isopropoxybenzoic acid chemical properties and structure
4-Isopropoxybenzoic acid chemical properties and structure
An In-depth Technical Guide to 4-Isopropoxybenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropoxybenzoic acid, a para-substituted benzoic acid derivative, serves as a valuable building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, structural characteristics, and key experimental data. The information is presented to support research and development activities in medicinal chemistry and materials science.
Chemical Structure and Identification
4-Isopropoxybenzoic acid is characterized by a benzoic acid core with an isopropoxy group at the para (4-) position. This substitution influences the electronic properties and reactivity of the molecule.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-propan-2-yloxybenzoic acid[1][2][3] |
| CAS Number | 13205-46-4[1][2][3][4] |
| Molecular Formula | C₁₀H₁₂O₃[1][2][3] |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)O[1][2][3][4] |
| InChI | InChI=1S/C10H12O3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12)[1][4] |
| InChIKey | ZVERWTXKKWSSHH-UHFFFAOYSA-N[1][2][3][4] |
Physicochemical Properties
The physicochemical properties of 4-isopropoxybenzoic acid are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 180.20 g/mol [1][4] |
| Appearance | White to off-white solid, crystalline powder[3][4] |
| Melting Point | 164-167 °C[4][5] |
| Boiling Point | 297 °C[6] |
| Solubility | Insoluble in water[2][5][6]. Soluble in organic solvents such as ethanol, ether, and dichloromethane. |
| pKa | 4.68 at 20 °C[6] |
| Flash Point | 116 °C[6] |
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-isopropoxybenzoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the hydrogen environments in the molecule.
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) |
| E | 1.362 |
| D | 4.638 |
| C | 6.908 |
| B | 8.046 |
| A | 11.6 |
| Data sourced from ChemicalBook. |
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon skeleton of the molecule. While a fully assigned spectrum was not available in the search results, the availability of ¹³C NMR data is noted in several databases[1][6][7].
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups. A typical IR spectrum of a carboxylic acid would show a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. The spectrum for 4-isopropoxybenzoic acid is available in public databases[8].
Mass Spectrometry
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern. For 4-isopropoxybenzoic acid, the molecular ion peak [M]⁺ would be observed at m/z 180. Fragmentation would likely involve the loss of the isopropoxy group or the carboxyl group. Key fragments observed in GC-MS analysis are at m/z 180, 138, and 121[8].
Synthesis and Reactivity
Synthesis of 4-Isopropoxybenzoic Acid
A common and logical route for the synthesis of 4-isopropoxybenzoic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis would proceed by the deprotonation of 4-hydroxybenzoic acid followed by nucleophilic substitution with an isopropyl halide.
Caption: Plausible synthesis of 4-Isopropoxybenzoic acid via Williamson ether synthesis.
Reactivity and Use in Synthesis
4-Isopropoxybenzoic acid is a key intermediate in the synthesis of more complex molecules. For instance, it is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound.
Experimental Protocols
Synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
This protocol details the use of 4-isopropoxybenzoic acid as a precursor in a cyclization reaction.
Materials:
-
4-Isopropoxybenzoic acid (0.01 mole)
-
N-phenylhydrazinecarbothioamide (0.01 mole)
-
Absolute ethanol (100 ml total)
-
Phosphorus oxychloride (POCl₃) (5 ml)
-
Chloroform
-
Petroleum ether
Procedure:
-
A solution of N-phenylhydrazinecarbothioamide (0.01 mole) in 50 ml of absolute ethanol is prepared with stirring.
-
A solution of 4-isopropoxybenzoic acid (0.01 mole) in 50 ml of absolute ethanol is added to the first solution.
-
5 ml of POCl₃ is gradually added to the reaction mixture.
-
The mixture is heated under reflux for 2 hours.
-
After cooling, the resulting yellow precipitate is collected.
-
The precipitate is washed with chloroform and petroleum ether.
-
Recrystallization from ethanol affords the pure product.
Caption: Experimental workflow for the synthesis of a 1,3,4-thiadiazole derivative.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and modulation of signaling pathways by 4-isopropoxybenzoic acid are not extensively reported in the available literature. However, research on structurally related benzoic acid derivatives provides a basis for potential areas of investigation.
Derivatives of p-hydroxybenzoic acid have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties[9][10]. For instance, 4-hydroxy-benzoic acid has been shown to exhibit estrogen-like effects by activating estrogen receptor α (ERα) and modulating the ERK and PI3K/AKT signaling pathways in breast cancer cell lines[11]. While these findings are not directly applicable to 4-isopropoxybenzoic acid, they suggest that modifications to the para-substituent on the benzoic acid scaffold can lead to significant biological effects. The isopropoxy group may alter properties such as lipophilicity and binding affinity to biological targets compared to a hydroxyl group.
Caption: Potential signaling pathway modulation by related benzoic acid derivatives.
Safety and Handling
4-Isopropoxybenzoic acid is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents[2].
Conclusion
4-Isopropoxybenzoic acid is a well-characterized compound with defined chemical and physical properties. Its utility as a synthetic intermediate is demonstrated in the preparation of heterocyclic structures. While direct biological data is limited, the activities of related benzoic acid derivatives suggest that it could be a valuable scaffold for further investigation in drug discovery and development. This guide provides foundational data to support such endeavors.
References
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- 3. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 1H NMR [m.chemicalbook.com]
- 4. uotechnology.edu.iq [uotechnology.edu.iq]
- 5. 4-ISOPROPOXYBENZOIC ACID | 13205-46-4 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 4-ISOPROPOXYBENZOIC ACID(13205-46-4) 13C NMR [m.chemicalbook.com]
- 8. 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
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